3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid
Description
3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core. Its structure includes:
- 4-Pentyl substituent: A hydrophobic alkyl chain that could influence lipophilicity and membrane permeability.
- Propanoic acid moiety: Provides a carboxylic acid group for salt formation, solubility modulation, or bioisosteric replacement in drug design.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic engagement.
Properties
IUPAC Name |
3-(7-oxo-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-2-3-4-8-18-14(22)13-10(7-9-23-13)19-11(5-6-12(20)21)16-17-15(18)19/h7,9H,2-6,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAMXMGLDYFGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thieno ring, followed by the construction of the triazolo and pyrimidine rings. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycles: The target compound’s thieno-triazolo-pyrimidinone system (fused thiophene, triazole, pyrimidine) contrasts with the thiazole cores in compounds 9 and 10 . The triazole ring may enhance metal-binding or π-π stacking, while thiazoles are associated with antimicrobial activity. Compound 847378-55-6 uses a pyrido-pyrimidin scaffold, which offers a larger planar surface for target engagement compared to the compact triazolo-pyrimidin system.
Substituent Effects: The 4-pentyl chain in the target compound increases lipophilicity (predicted logP >3), contrasting with the nitrobenzylidene group in 9, which introduces electron-withdrawing effects and polarity . The fluorophenoxy group in 847378-55-6 enhances metabolic stability and bioavailability compared to alkyl chains.
Synthesis and Characterization :
- Compounds 9–12 were synthesized via condensation reactions (e.g., nitrobenzaldehyde with thiazole precursors), characterized by NMR, IR, and elemental analysis. Similar methods may apply to the target compound.
- The absence of bioassay data for the target compound limits functional comparisons, though structural analogs like 9 and 10 show preliminary antimicrobial activity .
Research Findings and Limitations
- Bioactivity Gaps : While compounds 9 and 10 demonstrated bioactivity in preliminary assays, the target compound’s pharmacological profile remains unstudied.
- Physicochemical Predictions: The propanoic acid group in all compounds suggests moderate aqueous solubility (e.g., ~10–100 µM), but the pentyl chain may reduce solubility compared to fluorinated analogs .
- Synthetic Challenges : The fused triazolo-pyrimidin system in the target compound likely requires multi-step cyclization, increasing synthesis complexity relative to thiazole derivatives .
Biological Activity
3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid (CAS Number: 2034454-97-0) is a novel compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity through various studies, including its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that integrates thieno, triazolo, and pyrimidine rings. The molecular formula is with a molecular weight of 334.4 g/mol. Its unique structure is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include the formation of the thieno ring followed by the construction of triazolo and pyrimidine rings. Specific reaction conditions such as temperature and solvents are optimized for high yield and purity .
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory and analgesic activities. For instance, studies on related thienotriazolopyrimidines have shown remarkable effects in acute and subacute formalin-induced paw edema models when compared to diclofenac sodium as a reference drug. The active compounds demonstrated both anti-inflammatory effects and good analgesic activity with a delayed onset .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in edema | |
| Analgesic | Delayed onset of pain relief | |
| GI Safety | High safety margin (ALD50 > 0.4 g/kg) |
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to active or allosteric sites. Molecular docking studies suggest that these compounds can effectively interact with cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
-
Case Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects using formalin-induced paw edema in rats.
- Findings : Compounds exhibited significant reduction in paw swelling compared to control groups.
- : The structural components contribute to effective modulation of inflammatory responses.
-
Case Study on Analgesic Activity :
- Objective : Assessing pain relief efficacy in acute pain models.
- Findings : Delayed onset but substantial analgesic effects were noted.
- : The compound's mechanism may involve central nervous system pathways related to pain perception.
Safety Profile
The safety profile of this compound has been evaluated through acute toxicity studies. The results indicated a high safety margin with no significant adverse effects observed at therapeutic doses (ALD50 > 0.4 g/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
